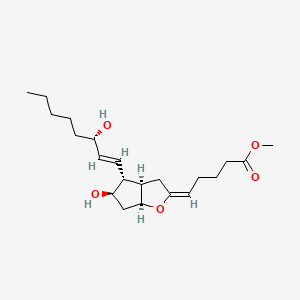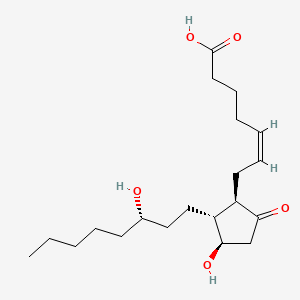
Undecaprenyl pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecaprenyl pyrophosphate is a long-chain isoprenoid lipid that plays a crucial role in the biosynthesis of bacterial cell wall components. It serves as a lipid carrier for the transport of hydrophilic cell surface polymers across the hydrophobic cell membrane, facilitating the synthesis of peptidoglycan and other cell surface polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Undecaprenyl pyrophosphate is synthesized by the enzyme this compound synthase, which catalyzes the condensation of farnesyl pyrophosphate with eight isopentenyl pyrophosphate units in the presence of magnesium ions . The reaction conditions typically involve a buffered aqueous solution with a pH range of 7.5 to 8.5 and a temperature range of 25 to 37 degrees Celsius.
Industrial Production Methods: Industrial production of this compound involves the fermentation of bacterial cultures that overexpress this compound synthase. The enzyme is then purified, and the reaction is carried out in large-scale bioreactors under controlled conditions to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: Undecaprenyl pyrophosphate undergoes several types of chemical reactions, including:
Dephosphorylation: Catalyzed by this compound phosphatase, converting this compound to undecaprenyl phosphate.
Glycosylation: Involves the transfer of sugar moieties to this compound, forming lipid-linked oligosaccharides.
Common Reagents and Conditions:
Dephosphorylation: Requires this compound phosphatase and occurs in the presence of divalent cations such as magnesium or manganese.
Glycosylation: Utilizes nucleotide sugars such as uridine diphosphate-N-acetylglucosamine and specific glycosyltransferases.
Major Products:
Undecaprenyl phosphate: Formed from the dephosphorylation of this compound.
Lipid-linked oligosaccharides: Produced through glycosylation reactions.
Wissenschaftliche Forschungsanwendungen
Undecaprenyl pyrophosphate has several scientific research applications, including:
Wirkmechanismus
Undecaprenyl pyrophosphate functions as a lipid carrier in the biosynthesis of bacterial cell wall components. It is synthesized by this compound synthase and then dephosphorylated by this compound phosphatase to form undecaprenyl phosphate. This lipid carrier then participates in the transfer of sugar moieties to form lipid-linked oligosaccharides, which are essential for peptidoglycan synthesis .
Vergleich Mit ähnlichen Verbindungen
Farnesyl pyrophosphate: A precursor in the biosynthesis of undecaprenyl pyrophosphate.
Isopentenyl pyrophosphate: Another precursor involved in the synthesis of this compound.
Undecaprenyl phosphate: The dephosphorylated form of this compound.
Uniqueness: this compound is unique due to its role as a lipid carrier in the biosynthesis of bacterial cell wall components. Its ability to transport hydrophilic polymers across the hydrophobic cell membrane is critical for the synthesis of peptidoglycan and other cell surface polymers, making it an essential compound in bacterial physiology .
Eigenschaften
CAS-Nummer |
31867-59-1 |
|---|---|
Molekularformel |
C55H92O7P2 |
Molekulargewicht |
927.3 g/mol |
IUPAC-Name |
phosphono 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl hydrogen phosphate |
InChI |
InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58) |
InChI-Schlüssel |
NTXGVHCCXVHYCL-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
| 23-13-2 | |
Physikalische Beschreibung |
Solid |
Synonyme |
undecaprenyl pyrophosphate UndPP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one](/img/structure/B1237092.png)

![3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one](/img/structure/B1237095.png)
![(1S)-1-[5-[(3-fluorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-2-methyl-1-butanamine](/img/structure/B1237096.png)
![(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine](/img/structure/B1237097.png)

![2-(2,4-dichlorophenoxy)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide](/img/structure/B1237105.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine](/img/structure/B1237106.png)





![(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1237114.png)
